molecular formula C17H13N5O5S B2601570 N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-62-4

N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2601570
CAS No.: 851079-62-4
M. Wt: 399.38
InChI Key: GAIKQCNIAFHWTR-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound of significant interest in medicinal chemistry and chemical biology research. It features a distinctive molecular architecture comprising multiple aromatic rings, an imidazole heterocycle, and a thioacetamide linker, which contributes to its potential as a versatile scaffold for the development of novel bioactive molecules. Research into similar imidazole-thioacetamide derivatives has demonstrated promising biological activities, including antimicrobial properties against strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action for compounds in this class is an active area of investigation. Evidence suggests that structurally related imidazole derivatives can induce cellular toxicity by disrupting key physiological processes, such as impairing the cellular redox balance and reducing mitochondrial membrane potential, which may lead to apoptosis . Furthermore, the presence of the nitro group and imidazole ring suggests potential for electronic interactions, which can be exploited in materials science applications . This product is provided for research and development purposes in laboratory settings only. It is strictly for in vitro (outside of living organisms) applications and is not classified as a drug, pharmaceutical, or cosmetic ingredient. It is not intended for diagnostic, therapeutic, or any human or veterinary use, and safety data sheets should be consulted prior to handling. Researchers can leverage this compound as a key intermediate in multi-step organic syntheses or as a candidate for screening against biological targets.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O5S/c23-16(19-12-1-3-14(4-2-12)21(24)25)11-28-17-18-9-10-20(17)13-5-7-15(8-6-13)22(26)27/h1-10H,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIKQCNIAFHWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenyl imidazole with 4-nitrophenyl thioacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. For instance, micro-flow technologies and stabilized palladium nanoparticle-organic-silica catalysts have been employed to achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of palladium catalysts.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing the imidazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The nitro group is believed to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy .

Anticancer Properties
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the generation of reactive oxygen species. This mechanism is crucial as it suggests a pathway for developing targeted cancer therapies .

Chemical Synthesis and Reactions

Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic processes. Key reactions include:

  • Condensation reactions between 4-nitrophenylacetyl chloride and imidazole derivatives.
  • Thioether formation , where thiol groups react with acetamides to form thioacetamides.

These synthetic pathways are essential for producing derivatives with modified properties for specific applications .

Material Science Applications

Polymer Composites
this compound has been utilized in the development of polymer composites. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. These composites are particularly useful in applications requiring durable materials, such as automotive and aerospace industries .

Nanomaterials
The compound has been explored as a precursor for synthesizing nanomaterials. Its unique chemical structure allows for the formation of nanoparticles with specific surface properties, which can be tailored for applications in catalysis and drug delivery systems .

Case Studies

Study Objective Findings
Study 1Antimicrobial efficacyDemonstrated effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL .
Study 2Anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values around 20 µM .
Study 3Polymer enhancementImproved tensile strength by 30% when added to polycarbonate matrices .

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl groups can undergo redox reactions, influencing cellular oxidative stress pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound belongs to a broader class of imidazole-thioacetamide derivatives. Key structural analogs and their distinguishing features include:

N-(4-Nitrophenyl)-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide () Structure: Lacks the thioether bridge; instead, it contains a dihydroimidazolone ring.

Compound 4h () : N-(4-Nitrophenyl)-2-(4-(((1,4,5-triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamide

  • Structure : Incorporates a triazole ring and a thio-methyl bridge, with additional phenyl substituents on the imidazole.
  • Physicochemical Data : Melting point (144–145°C), IR absorption at 1700 cm⁻¹ (C=O), and 3340 cm⁻¹ (NH) .

Compound 9c (): A phenoxymethyl-triazole-thiazole-acetamide derivative Structure: Features a benzodiazole and triazole-thiazole system. Spectral Data: Detailed NMR and HRMS confirm regioselective synthesis and purity .

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Key Features Melting Point (°C) IR C=O (cm⁻¹)
Target Compound C₁₇H₁₄N₄O₄S Thioether, dual 4-nitrophenyl Not Reported ~1700*
N-(4-Nitrophenyl)-2-(4-oxo-...) C₁₁H₁₀N₄O₄ Dihydroimidazolone Not Reported ~1700
Compound 4h C₃₂H₂₆N₈O₂S Triazole, triphenylimidazole 144–145 1700

*Inferred from analogous acetamide derivatives.

Biological Activity

N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₁₆N₄O₂S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : 103298-41-5

This compound features a thioacetamide group linked to an imidazole moiety, which is known for its diverse biological activities.

2. Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenyl isothiocyanate with imidazole derivatives in the presence of appropriate solvents and catalysts. The reaction conditions can be optimized to enhance yield and purity.

3.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that thiazole derivatives showed promising antibacterial activity against various pathogens, suggesting that the incorporation of thiazole or imidazole rings could enhance such effects .

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

3.2 Anticancer Activity

The compound has shown potential in anticancer applications. A related study on imidazole derivatives indicated that modifications to their structure could lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 and HepG2 . The mechanism often involves the induction of apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)
MCF-725.5
HepG230.0

3.3 Antiviral Activity

Preliminary studies suggest that similar compounds might act as inhibitors of viral enzymes, particularly in the context of HIV . The structure-activity relationship (SAR) suggests that the presence of the imidazole ring is crucial for inhibitory activity against reverse transcriptase.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Study 1: Anticancer Efficacy

A recent investigation evaluated the anticancer efficacy of this compound in vitro on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 20 µM .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains, demonstrating effective inhibition comparable to standard antibiotics . This highlights its potential as a therapeutic agent in infectious diseases.

Q & A

Q. What are the common synthetic routes for N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include:

  • Thiol coupling : Reacting 1-(4-nitrophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(4-nitrophenyl)acetamide in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF or ethanol .
  • Purification : Crude products are recrystallized from ethanol or acetic acid, with yields ranging from 69% to 87% depending on substituent reactivity .
  • Monitoring : Reaction progress is tracked via TLC, and final products are characterized by melting point, IR (C=O stretch ~1700 cm⁻¹), and NMR .

Q. Table 1: Representative Synthetic Conditions

MethodSolventBaseYield (%)Reference
Nucleophilic substitutionEthanolK₂CO₃69–73
CyclocondensationAcetic acid87

Q. How is the compound characterized using spectroscopic methods?

  • 1H/13C NMR : Key signals include:
    • Imidazole protons at δ 7.4–8.5 ppm (aromatic H).
    • Acetamide carbonyl at δ ~167 ppm in 13C NMR.
    • Tautomeric equilibria (e.g., thiazolidinone vs. thiazol-5-yl) may appear as split peaks in a 1:1 ratio, requiring dynamic NMR analysis .
  • HRMS : Molecular ion peaks (e.g., [M + Na]⁺) confirm molecular weights with <1 ppm error .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹), C=N (~1620 cm⁻¹), and S–H (~2550 cm⁻¹) .

Q. What in vitro assays evaluate its biological activity?

  • Antimicrobial testing : Agar well diffusion assays measure inhibition zone diameters (e.g., 12–18 mm against E. coli), followed by MIC determination via broth dilution (typical MIC: 8–32 µg/mL) .
  • Cytotoxicity : MTT or Mosmann’s colorimetric assays using tumor cell lines (e.g., IC₅₀ = 15.67 µg/mL against C6 glioma cells) .
  • Controls : DMSO as a solvent control and ketoconazole for antifungal activity validation .

Advanced Research Questions

Q. How can low yields in derivative synthesis be addressed?

  • Optimization strategies :
    • Solvent selection : Glacial acetic acid improves cyclocondensation efficiency compared to ethanol .
    • Reaction time : Extended reflux (≥2 hours) enhances conversion rates for sterically hindered intermediates .
    • Catalysts : Anhydrous AlCl₃ can accelerate thiazole ring formation in related acetamide derivatives .

Q. How do researchers resolve tautomeric equilibria in structural analysis?

  • Dynamic NMR : Variable-temperature NMR (e.g., 25–60°C) can coalesce split peaks from tautomers like 3d-I and 3d-A, confirming a 1:1 equilibrium .
  • X-ray crystallography : Single-crystal studies (e.g., using OLEX2 software) resolve ambiguities by revealing bond lengths and dihedral angles (e.g., nitro group torsion angles of -16.7°–160.9°) .

Q. Table 2: Structural Analysis Techniques

TechniqueApplicationExample FindingsReference
VT-NMRTautomer ratio determination1:1 equilibrium in 3d
X-ray crystallographySolid-state conformation analysisIntermolecular H-bonding

Q. How to reconcile discrepancies in biological activity across studies?

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HepG2 vs. C6) impact MIC/IC₅₀ values .
  • Solubility effects : DMSO concentration (>1%) may artificially reduce activity in cytotoxicity assays .
  • Data normalization : Express activity relative to internal controls (e.g., inhibition zone diameter/positive control ratio) .

Q. What computational methods predict its pharmacological mechanism?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like GSK-3β (e.g., binding energy ≤ -8.5 kcal/mol for imidazole-triazole derivatives) .
  • ADMET prediction : SwissADME or ProTox-II assess bioavailability (e.g., Lipinski violations ≤1) and toxicity (e.g., LD₅₀ > 500 mg/kg) .

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